2-(4-Bromophenyl)-5-(difluoromethyl)-1-methylpyrrole
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Overview
Description
2-(4-Bromophenyl)-5-(difluoromethyl)-1-methylpyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The presence of bromine and difluoromethyl groups in the compound makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-(difluoromethyl)-1-methylpyrrole typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 1-methylpyrrole.
Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with 1-methylpyrrole in the presence of a base such as sodium hydride or potassium carbonate to form an intermediate.
Introduction of Difluoromethyl Group: The intermediate is then subjected to difluoromethylation using a difluorocarbene precursor such as diethyl bromodifluoromethylphosphonate. The reaction is typically carried out under basic conditions at low temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
2-(4-Bromophenyl)-5-(difluoromethyl)-1-methylpyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated or hydrogenated products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, or other strong bases are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Formation of substituted pyrroles with various functional groups.
Oxidation Reactions: Formation of oxides or hydroxylated derivatives.
Reduction Reactions: Formation of dehalogenated or hydrogenated products.
Scientific Research Applications
2-(4-Bromophenyl)-5-(difluoromethyl)-1-methylpyrrole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-(difluoromethyl)-1-methylpyrrole involves its interaction with specific molecular targets and pathways. The presence of bromine and difluoromethyl groups enhances its reactivity and binding affinity to target molecules. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
2-(4-Bromophenyl)-5-(difluoromethyl)-1-methylpyrrole can be compared with similar compounds such as:
2-(4-Bromophenyl)-1-methylpyrrole: Lacks the difluoromethyl group, resulting in different reactivity and properties.
2-(4-Bromophenyl)-5-methylpyrrole: Lacks the difluoromethyl group, leading to variations in chemical behavior and applications.
2-(4-Bromophenyl)-5-(trifluoromethyl)-1-methylpyrrole: Contains a trifluoromethyl group instead of a difluoromethyl group, resulting in different chemical and biological properties.
The unique combination of bromine and difluoromethyl groups in this compound makes it distinct from its analogs, contributing to its specific reactivity and applications.
Properties
IUPAC Name |
2-(4-bromophenyl)-5-(difluoromethyl)-1-methylpyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF2N/c1-16-10(6-7-11(16)12(14)15)8-2-4-9(13)5-3-8/h2-7,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAPFYWDARVEPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(F)F)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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